Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate
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Overview
Description
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and radiosensitizing properties . The presence of the imidazo[2,1-b][1,3]benzothiazole core structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 6-substituted-1,3-benzothiazol-2-amine with appropriate reagents to form the imidazo[2,1-b][1,3]benzothiazole core . The reaction conditions often involve the use of concentrated sulfuric acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA fragmentation and inhibit DNA repair mechanisms, leading to cell death . This mechanism is particularly effective in cancer cells, where it enhances the cytotoxic effects of radiation therapy .
Comparison with Similar Compounds
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate can be compared with other imidazo[2,1-b][1,3]benzothiazole derivatives, such as:
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits potent anticancer activity.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Effective against melanoma cell lines.
7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole: Shows significant radiosensitizing activity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
81950-30-3 |
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Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-19(23)11-13-4-9-17-18(10-13)26-20-21-16(12-22(17)20)14-5-7-15(24-2)8-6-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
UHGMWULLGNTGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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